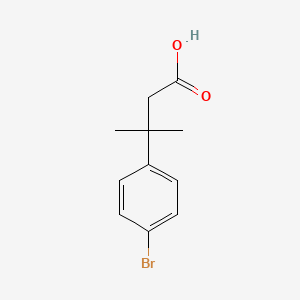
N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16F2N4O2 and its molecular weight is 394.382. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Antimicrobial and Antifungal Properties
Compounds similar to N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have shown potential antimicrobial and antifungal properties. For example, derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, which have structural similarities, demonstrated notable antimicrobial activities against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
2. Anti-Inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl) acetamides, which are structurally related, exhibited significant anti-inflammatory activity. This suggests potential applications in treating inflammatory conditions (Sunder & Maleraju, 2013).
3. Xanthine Oxidase Inhibitory Activity
Compounds like 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, which share a similar molecular framework, have been found to inhibit xanthine oxidase in vitro. This suggests a potential role in treating diseases like gout or hyperuricemia (Qi, You, Wang, & Zhang, 2015).
4. Antioxidant and Anticancer Properties
Research on pyrazole-acetamide derivatives indicates potential antioxidant and anticancer activities. These findings open up possibilities for the development of new therapeutic agents in oncology and in managing oxidative stress-related disorders (Chkirate et al., 2019).
5. Anticonvulsant Activity
Similar compounds, such as benztriazoles with heterocycle substituents, have been evaluated for their anticonvulsant activity. This suggests a potential application in the management of seizure disorders (Liu, Zhang, Jin, & Quan, 2016).
6. Analgesic Properties
Compounds like (indol-3-yl)alkylamides, which are structurally similar, have shown promising analgesic properties. This points to a potential use in pain management (Fouchard, Marchand, Baut, Emig, & Nickel, 2001).
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-9-7-14(8-10-16)20-25-21(29-26-20)18-6-3-11-27(18)13-19(28)24-12-15-4-1-2-5-17(15)23/h1-11H,12-13H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSTTZVLRYKBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2405746.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)





![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)


